molecular formula C19H26N4O5S B2528189 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine CAS No. 946301-78-6

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine

Cat. No.: B2528189
CAS No.: 946301-78-6
M. Wt: 422.5
InChI Key: MXNDJDSIVZAZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DSP-4 and is a potent and selective neurotoxin that has been used to study the role of noradrenergic neurons in various physiological and pathological conditions.

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic activities, have been synthesized. These compounds show promise as COX-2 inhibitors with high selectivity and potency (Abu‐Hashem et al., 2020).

Antimicrobial Activity

  • Schiff base derivatives synthesized from Sulphamerazine exhibit potent antimicrobial and antifungal activities, highlighting the potential of related compounds in treating bacterial and fungal infections (Othman et al., 2019).

Crystal Structure Analysis

  • The analysis of crystal structures involving pyrimidine and aminopyrimidine derivatives emphasizes the role of sulfonate and carboxylate interactions. Such studies provide insights into the molecular configurations beneficial for designing drugs with improved efficacy (Balasubramani et al., 2007).

Drug Metabolism

  • The oxidative metabolism of novel antidepressants, like Lu AA21004, involves multiple cytochrome P450 enzymes. Understanding these metabolic pathways is crucial for developing drugs with fewer side effects and better therapeutic profiles (Hvenegaard et al., 2012).

Antibacterial Agents

  • The synthesis and evaluation of pyrido(2,3-d)pyrimidine derivatives have shown promising antibacterial activity, especially against gram-negative bacteria. Such compounds could serve as the basis for new antibacterial drugs (Matsumoto & Minami, 1975).

Properties

IUPAC Name

4-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O5S/c1-5-28-19-13-18(20-14(2)21-19)22-8-10-23(11-9-22)29(24,25)17-12-15(26-3)6-7-16(17)27-4/h6-7,12-13H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNDJDSIVZAZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.